

Application Notes and Protocols for Apoptosis Induction with SKI-349

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SKI-349

Cat. No.: B15607650

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Introduction

SKI-349 is a potent, dual-targeted small molecule inhibitor of sphingosine kinase 1 and 2 (SphK1/2), critical enzymes in the sphingolipid signaling pathway. Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration. Dysregulation of the SphK/S1P axis is implicated in the pathogenesis of numerous cancers. **SKI-349** exerts its anti-tumor effects by inhibiting SphK1 and SphK2, thereby decreasing pro-survival S1P levels and increasing pro-apoptotic ceramide levels. Additionally, **SKI-349** has been shown to disrupt microtubule polymerization, which synergizes with SphK inhibition to induce cancer cell death. These application notes provide detailed protocols for inducing and analyzing apoptosis in cancer cell lines using **SKI-349**, along with expected outcomes and data presentation guidelines.

Mechanism of Action

SKI-349 induces apoptosis primarily through the inhibition of the SphK/S1P signaling axis, which subsequently suppresses the pro-survival PI3K/AKT/mTOR pathway. Inhibition of SphK1 and SphK2 by **SKI-349** leads to a decrease in intracellular S1P levels. Reduced S1P signaling results in the dephosphorylation and inactivation of AKT, a key downstream effector. Inactivation of AKT, in turn, leads to the downregulation of the mammalian target of rapamycin

(mTOR) signaling pathway. The AKT/mTOR pathway is crucial for promoting cell growth, proliferation, and survival; its inhibition by **SKI-349** triggers the intrinsic apoptotic cascade.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com